REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([B:9]([OH:11])[OH:10])=[CH:5][CH:4]=1.C(=O)(O)[O-:13].[Na+]>C(#N)C.O>[CH3:1][S:2]([C:3]1[CH:4]=[CH:5][C:6]([B:9]([OH:11])[OH:10])=[CH:7][CH:8]=1)=[O:13] |f:1.2|
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Name
|
|
Quantity
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1.008 g
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Type
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reactant
|
Smiles
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CSC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ceric ammonium nitrate
|
Quantity
|
6.72 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The resulting solution was left
|
Type
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CUSTOM
|
Details
|
evaporated to dryness by re-evaporation with absolute ethanol
|
Type
|
CUSTOM
|
Details
|
The dried residue was purified by SPC (Merck 7729)
|
Type
|
CUSTOM
|
Details
|
to give a colourless solid
|
Type
|
CUSTOM
|
Details
|
The solid was further purified by FCC
|
Type
|
WASH
|
Details
|
eluting with dichloromethane:ethanol (9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)C1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |